molecular formula C27H44O3 B1243217 9,14,19,19,19-pentadeuterio-1alpha,25-dihydroxyprevitamin D3

9,14,19,19,19-pentadeuterio-1alpha,25-dihydroxyprevitamin D3

Cat. No.: B1243217
M. Wt: 416.6 g/mol
InChI Key: DOIZGAFWGREMOD-MGCFMLCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,14,19,19,19-pentadeuterio-1alpha,25-dihydroxyprevitamin D3 is a vitamin D.

Scientific Research Applications

Role in Vitamin D Bioactivation

The bioactivation of vitamin D to its hormonal form involves complex processes catalyzed by cytochrome P450 (CYP) enzymes in the liver and kidney. The bioactivation steps include 25-hydroxylation followed by 1alpha-hydroxylation. These enzymatic processes are crucial for the conversion of vitamin D to its active form, 1alpha,25-dihydroxyvitamin D3, which plays a significant role in calcium homeostasis and bone metabolism. The research on CYP enzymes, including CYP27A, CYP27B, and others involved in these hydroxylation steps, provides insights into the molecular mechanisms underlying vitamin D metabolism and its regulatory roles in health and disease (Wikvall, 2001).

Vitamin D in Bone Health and Disease

Vitamin D's endocrine hormone, 1alpha,25-dihydroxyvitamin D3 (1,25D), is recognized for its crucial role in maintaining skeletal health. It regulates calcium and phosphorus homeostasis, impacting bone mineral density and preventing osteoporosis. Recent findings suggest that vitamin D also has direct effects on bone cells, independent of its role in calcium absorption from the intestine. This includes the regulation of osteoblast and osteoclast activity, which are essential for bone remodeling and health. The concept that the skeleton serves as an intracrine organ for vitamin D metabolism, with cells capable of converting 25D into 1,25D, challenges traditional views and highlights the hormone's autocrine and paracrine functions within bone (Anderson & Atkins, 2008).

Antineoplastic Effects in Cancer

The antineoplastic effects of 1,25-dihydroxyvitamin D3 and its analogs have been observed in various types of cancer, including breast, prostate, and colorectal cancers. These effects include inhibition of cell proliferation, angiogenesis, and metastasis, and induction of cell differentiation and apoptosis. The therapeutic potential of vitamin D3 and its analogs in cancer treatment is significant, given their ability to modulate prostaglandin synthesis and Wnt/beta-catenin signaling pathways. However, the calcemic side effects of 1,25-dihydroxyvitamin D3 limit its use, prompting the development of analogs with reduced side effects and enhanced antineoplastic properties (Leyssens, Verlinden, & Verstuyf, 2013).

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22-,23-,24+,25+,27-/m1/s1

InChI Key

DOIZGAFWGREMOD-MGCFMLCTSA-N

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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